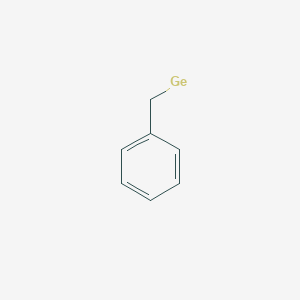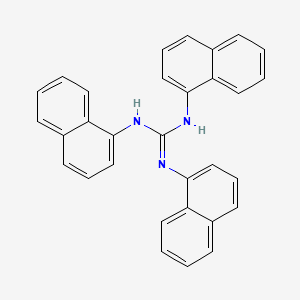
N,N',N''-Trinaphthalen-1-ylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’'-Trinaphthalen-1-ylguanidine: is a chemical compound characterized by the presence of three naphthyl groups attached to a guanidine core. Guanidines are known for their significant roles in various biological processes and their applications in pharmaceuticals and organocatalysis . The unique structure of N,N’,N’'-Trinaphthalen-1-ylguanidine makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trinaphthalen-1-ylguanidine typically involves the reaction of naphthylamines with guanylating agents. One common method is the stepwise displacement of imidazole groups from di(imidazole-1-yl)methanimine by naphthylamines . This method provides a straightforward and efficient route to obtain the desired guanidine compound with high yields.
Industrial Production Methods: Industrial production of N,N’,N’'-Trinaphthalen-1-ylguanidine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions: N,N’,N’'-Trinaphthalen-1-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The naphthyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthyl rings.
科学研究应用
Chemistry: N,N’,N’'-Trinaphthalen-1-ylguanidine serves as a valuable scaffold in organic synthesis and organocatalysis. Its unique structure allows for the development of novel catalysts and intermediates in chemical reactions .
Biology: In biological research, the compound can be used to study the interactions of guanidine derivatives with biological molecules. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, N,N’,N’'-Trinaphthalen-1-ylguanidine can be used as an additive in materials science and as a precursor for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of N,N’,N’'-Trinaphthalen-1-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The naphthyl groups enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions .
相似化合物的比较
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but differ in the substituents attached to the nitrogen atoms.
Uniqueness: N,N’,N’'-Trinaphthalen-1-ylguanidine is unique due to the presence of three naphthyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
114238-40-3 |
|---|---|
分子式 |
C31H23N3 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
1,2,3-trinaphthalen-1-ylguanidine |
InChI |
InChI=1S/C31H23N3/c1-4-16-25-22(10-1)13-7-19-28(25)32-31(33-29-20-8-14-23-11-2-5-17-26(23)29)34-30-21-9-15-24-12-3-6-18-27(24)30/h1-21H,(H2,32,33,34) |
InChI 键 |
IWCBQTHHLTZLNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


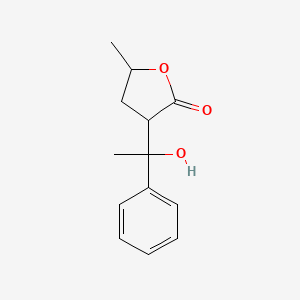
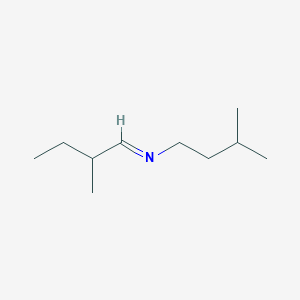

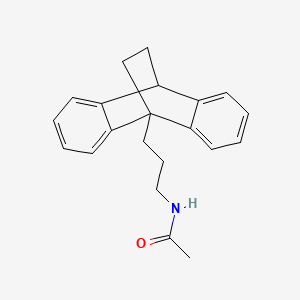

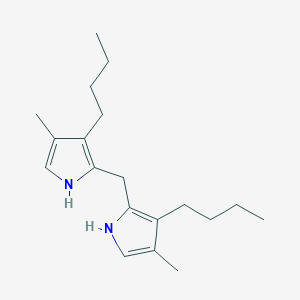

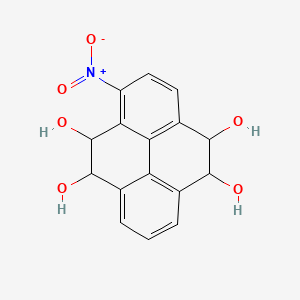
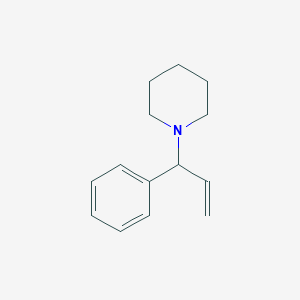
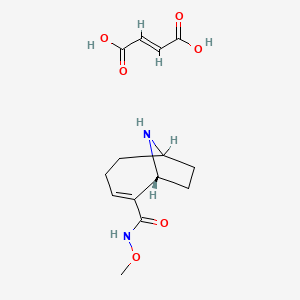

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
